molecular formula C13H12N2O4 B1451058 5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid CAS No. 1199215-54-7

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid

Cat. No.: B1451058
CAS No.: 1199215-54-7
M. Wt: 260.24 g/mol
InChI Key: FNZFLSZOHLIONT-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O4 and a molecular weight of 260.25 g/mol . This compound is used primarily in research settings and is known for its unique structure, which includes a pyrazine ring substituted with a methoxy and methylphenoxy group.

Properties

IUPAC Name

5-(2-methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-4-10(18-2)11(5-8)19-12-7-14-9(6-15-12)13(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZFLSZOHLIONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)OC2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid typically involves the reaction of 2-chloropyrazine with 2-methoxy-5-methylphenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the chlorine atom on the pyrazine ring. The resulting intermediate is then carboxylated to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Biological Activity

5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is a compound of interest within the pyrazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazine Derivatives

Pyrazine derivatives, including this compound, are recognized for their broad spectrum of biological activities, which encompass anticancer , antimicrobial , anti-inflammatory , and neuroprotective properties. These compounds are being extensively studied for their potential in treating various diseases, particularly cancers and infections.

The biological activity of this compound primarily involves:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, particularly leukemia cells. The mechanism includes cell cycle arrest and down-regulation of anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax .
  • Antimicrobial Activity : Similar pyrazine derivatives have shown significant antimicrobial effects against various pathogens, suggesting a potential for this compound in treating bacterial infections .

Case Studies and Experimental Data

  • Apoptosis Induction in Leukemia Cells :
    • A study evaluated the effects of this compound on K562 human leukemia cells. The compound exhibited an IC50 value of 25 μM after 72 hours, indicating significant inhibition of cell viability. Morphological assessments and flow cytometry confirmed apoptosis induction through DNA fragmentation and increased sub-G1 cell populations .
Concentration (μM) Cell Viability (%) Apoptosis Induction (Sub-G1 Population)
208010%
506025%
1003050%
  • Antimicrobial Evaluation :
    • In a separate study on pyrazine derivatives, various compounds were tested against clinical isolates such as E. coli and P. aeruginosa. Results indicated that certain derivatives exhibited promising antimicrobial activity, suggesting that this compound may possess similar properties .
Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
P. aeruginosa16 μg/mL
Staphylococcus aureus8 μg/mL

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
  • Infectious Diseases : The antimicrobial properties suggest utility in treating bacterial infections, especially those resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid
Reactant of Route 2
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5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid

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